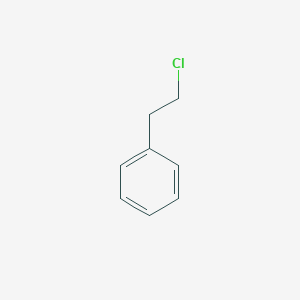

(2-Chloroethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 251.8 mg/l at 25 °c (est)insoluble in watersoluble in acetone, benzene, caron tetrachloride, chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27886. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloroethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNZINNZIQVULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060748 | |

| Record name | 1-Chloro-2-phenylethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

198 °C | |

| Record name | 2-Phenyl-1-chloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Soluble in acetone, benzene, caron tetrachloride, chloroform | |

| Record name | 2-Phenyl-1-chloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.069 g/cu cm at 25 °C | |

| Record name | 2-Phenyl-1-chloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.69 mm Hg at 25 °C | |

| Record name | 2-Phenyl-1-chloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light red, clear liquid | |

CAS No. |

622-24-2, 1331-31-3 | |

| Record name | Phenylethyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-phenylethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, chloroethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Chloroethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-chloroethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2-phenylethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-phenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7T86VN1QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenyl-1-chloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

(2-Chloroethyl)benzene retrosynthetic analysis

An In-depth Technical Guide to the Retrosynthetic Analysis of (2-Chloroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable bifunctional molecule utilized as a building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and other specialty chemicals. Its structure allows for subsequent functionalization at either the benzylic position or through nucleophilic substitution of the chloro group. A thorough understanding of its synthesis is crucial for optimizing production and for the design of novel synthetic pathways. This technical guide provides a detailed retrosynthetic analysis of this compound, outlining the primary synthetic strategies, and offering detailed experimental protocols for its preparation. Quantitative data are summarized for comparative analysis of the different routes.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound reveals several logical bond disconnections that point to readily available starting materials. The primary disconnection strategies focus on the carbon-chlorine bond and the carbon-carbon bonds of the ethyl side chain.

C-Cl Bond Disconnection (Functional Group Interconversion)

The most straightforward retrosynthetic step is the disconnection of the C-Cl bond, which corresponds to a functional group interconversion (FGI) from an alcohol. This identifies 2-phenylethanol (B73330) as a key precursor.

An In-depth Technical Guide to the Synthesis of (2-Chloroethyl)benzene from Benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloroethyl)benzene, also known as phenethyl chloride, is a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.[1][2] Its structure, featuring a reactive chloroethyl group attached to a benzene (B151609) ring, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the primary synthetic routes to this compound, starting from benzene. We will delve into two robust, multi-step pathways, presenting detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate practical application in a research and development setting.

Overview of Synthetic Strategies

The synthesis of this compound from benzene can be approached through several pathways. The most chemically sound and industrially relevant methods involve an initial Friedel-Crafts reaction to form the C-C bond and introduce a two-carbon side chain, followed by functional group manipulations. Two primary strategies are detailed in this guide:

-

Pathway I: A three-step synthesis involving Friedel-Crafts acylation to form acetophenone (B1666503), followed by a Clemmensen reduction to yield ethylbenzene (B125841), and finally, a selective free-radical side-chain chlorination.

-

Pathway II: A direct, efficient chlorination of 2-phenylethanol (B73330). While not starting from benzene directly, this is a common industrial method, and the synthesis of the 2-phenylethanol precursor from benzene via Friedel-Crafts reaction with ethylene (B1197577) oxide is a well-established industrial process.[3][4][5]

The choice between these pathways depends on factors such as starting material availability, desired purity, scalability, and tolerance for specific reagents and reaction conditions.

Pathway I: Multi-step Synthesis from Benzene

This pathway builds the target molecule from benzene in three distinct steps, offering control over each intermediate.

Step 1: Friedel-Crafts Acylation of Benzene

The synthesis begins with the electrophilic aromatic substitution reaction between benzene and an acylating agent, typically acetyl chloride or acetic anhydride (B1165640), catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to produce acetophenone.[6][7] This reaction is highly reliable for creating the initial carbon-carbon bond.[8]

Experimental Protocol: Synthesis of Acetophenone

-

Apparatus: A 250 mL three-necked, round-bottomed flask equipped with a reflux condenser, a constant pressure dropping funnel, and a mechanical stirrer. The top of the condenser should be fitted with a drying tube (e.g., CaCl₂) connected to a gas absorption trap (e.g., dilute NaOH) to handle the HCl gas evolved.

-

Reagents:

-

Anhydrous Benzene: 40 mL (0.45 mol)

-

Anhydrous Aluminum Trichloride (AlCl₃): 20.0 g (0.15 mol)

-

Acetic Anhydride: 6.0 mL (0.06 mol)

-

Concentrated Hydrochloric Acid (HCl)

-

5% Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To the reaction flask, add anhydrous benzene and anhydrous aluminum trichloride.

-

From the dropping funnel, add a few drops of acetic anhydride to initiate the reaction.

-

Once the reaction begins (evolution of HCl gas), continue the dropwise addition of acetic anhydride while stirring, controlling the rate to prevent the reaction from becoming too vigorous.

-

After the addition is complete, heat the mixture in a water bath to reflux for approximately 30 minutes, or until the evolution of HCl gas ceases.

-

Cool the reaction mixture to room temperature. In a well-ventilated fume hood, slowly and carefully pour the mixture into a beaker containing 50 mL of concentrated HCl and 50 g of crushed ice, with constant stirring.

-

Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of benzene.

-

Combine the organic layers and wash successively with a 5% NaOH solution and then with water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the benzene solvent via distillation or rotary evaporation.

-

The crude acetophenone can be purified by vacuum distillation.

-

Step 2: Clemmensen Reduction of Acetophenone

To create the ethyl side chain, the carbonyl group of acetophenone is reduced to a methylene (B1212753) (-CH₂-) group. The Clemmensen reduction, which uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is particularly effective for aryl-alkyl ketones.[8][9][10][11]

Experimental Protocol: Synthesis of Ethylbenzene

-

Apparatus: A round-bottomed flask fitted with a reflux condenser.

-

Reagents:

-

Acetophenone

-

Zinc Amalgam (Zn(Hg))

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene (B28343) (as a co-solvent)

-

-

Procedure:

-

Prepare zinc amalgam by stirring zinc powder with a 2% aqueous solution of mercury(II) chloride for 5 minutes, then decanting the solution and washing the solid with water.

-

In the flask, place the amalgamated zinc, concentrated HCl, water, and toluene.

-

Add acetophenone to the mixture.

-

Heat the mixture to reflux with vigorous stirring for several hours until the reaction is complete (monitored by TLC or GC). Additional portions of HCl may need to be added during the reflux period.

-

After cooling, separate the organic layer. Wash it with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄) and filter.

-

Remove the toluene by distillation. The resulting ethylbenzene can be purified by further distillation if necessary.

-

Step 3: Side-Chain Chlorination of Ethylbenzene

The final step is the selective chlorination of the ethyl side chain. To favor substitution on the side chain rather than the aromatic ring, a free-radical mechanism is employed using light or a radical initiator. Using sulfuryl chloride (SO₂Cl₂) with a radical initiator like azo-bis-isobutyronitrile (AIBN) or benzoyl peroxide provides good selectivity for the desired product.[12][13]

Experimental Protocol: Synthesis of this compound [12]

-

Apparatus: A round-bottomed flask equipped with a highly efficient reflux condenser and a calcium chloride drying tube.

-

Reagents:

-

Ethylbenzene

-

Sulfuryl Chloride (SO₂Cl₂)

-

Azo-bis-isobutyronitrile (AIBN) or Benzoyl Peroxide

-

Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Combine ethylbenzene and sulfuryl chloride in the flask in a molar ratio of 1.2:1 (ethylbenzene:SO₂Cl₂).[12]

-

Add a catalytic amount of AIBN (approximately 0.002 moles per mole of sulfuryl chloride).[12]

-

Heat the mixture to reflux. The reaction will commence with the evolution of gas (SO₂ and HCl).

-

Add the same amount of initiator at 1-hour intervals to maintain the reaction rate.

-

Continue refluxing for 8-10 hours, or until gas evolution ceases.[12]

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with water, dry the organic layer with magnesium sulfate, and filter.

-

Purify the crude product by vacuum fractionation through a Vigreux column to yield this compound.[12]

-

Pathway II: Synthesis from 2-Phenylethanol

For many applications, starting from the immediate precursor, 2-phenylethanol, is more efficient. This alcohol can be readily converted to the target alkyl chloride using various chlorinating agents, with thionyl chloride (SOCl₂) being one of the most common and effective.

Experimental Protocol: Synthesis of this compound from 2-Phenylethanol

-

Apparatus: A dry 250 mL round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.

-

Reagents:

-

2-Phenylethanol (e.g., 12.2 g, 0.1 mol)

-

Thionyl chloride (SOCl₂) (e.g., 13.1 g, 0.11 mol)

-

Anhydrous Pyridine (B92270) (optional, to promote Sₙ2 mechanism) (e.g., 8.7 g, 0.11 mol)

-

Anhydrous Diethyl Ether or Dichloromethane (100 mL)

-

-

Procedure:

-

Charge the flask with 2-phenylethanol and the anhydrous solvent.

-

Cool the stirred solution in an ice-water bath to 0 °C.

-

Add thionyl chloride dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

(Optional) If using pyridine, add it dropwise after the thionyl chloride, maintaining the low temperature.

-

Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours (monitor by TLC).

-

Cool the mixture again in an ice bath and quench the excess thionyl chloride by slowly adding cold water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl (if pyridine was used), water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation.

-

Quantitative Data Summary

The following tables summarize typical yields and conditions for the key reactions described.

Table 1: Friedel-Crafts Acylation & Clemmensen Reduction

| Reaction Step | Starting Material | Product | Reagents | Typical Yield | Purity | Reference |

| Acylation | Benzene | Acetophenone | Acetic Anhydride, AlCl₃ | ~75-85% | >95% | [Generic Lab Text] |

| Reduction | Acetophenone | Ethylbenzene | Zn(Hg), conc. HCl | ~70-80% | >98% | [8][14] |

Table 2: Side-Chain Chlorination & Alcohol Chlorination

| Reaction Step | Starting Material | Product | Reagents | Yield | Byproducts | Reference |

| Side-Chain Chlorination | Ethylbenzene | This compound | SO₂Cl₂, AIBN | 85% | (1-Chloroethyl)benzene | [12] |

| Alcohol Chlorination | 2-Phenylethanol | This compound | SOCl₂ | >90% | Sulfite esters | [Generic Lab Text] |

Conclusion

The synthesis of this compound from benzene is most practically achieved via a three-step sequence involving Friedel-Crafts acylation , Clemmensen reduction , and free-radical side-chain chlorination . This pathway provides a logical and controllable route to the desired product, avoiding the formation of significant isomeric impurities that can arise from direct Friedel-Crafts alkylation. For applications where the precursor is available, the direct chlorination of 2-phenylethanol with thionyl chloride offers a highly efficient and high-yielding alternative. The selection of the optimal route will ultimately be guided by the specific constraints and objectives of the research or development project.

References

- 1. chembk.com [chembk.com]

- 2. lookchem.com [lookchem.com]

- 3. US6166269A - Process for the preparation of 2-phenyl ethanol - Google Patents [patents.google.com]

- 4. Phenethyl alcohol - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 9. Explain Clemmenson’s reduction with an example. - askIITians [askiitians.com]

- 10. Explain Clemmensen’s reduction with an example. - askIITians [askiitians.com]

- 11. Illustrated Glossary of Organic Chemistry - Clemmensen reduction [chem.ucla.edu]

- 12. prepchem.com [prepchem.com]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

An In-depth Technical Guide to (2-Chloroethyl)benzene: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloroethyl)benzene, also known as phenethyl chloride, is an aromatic organic compound with the chemical formula C₈H₉Cl.[1][2][3][4] It serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][5] Its reactivity is characterized by the presence of both a benzene (B151609) ring and a chloroethyl side chain, allowing for a variety of chemical transformations.[5] This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for its synthesis, purification, and analysis.

Chemical and Physical Properties

This compound is a clear, colorless to slightly yellow liquid.[1][6] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉Cl | [1][2][3][4][6][7] |

| Molecular Weight | 140.61 g/mol | [1][2][3][4][6][7] |

| CAS Number | 622-24-2 | [1][2][3][4][6][7] |

| Appearance | Clear, colorless to slightly yellow liquid | [1][6] |

| Melting Point | -60 °C | [1][6] |

| Boiling Point | 196-197 °C at 760 mmHg; 82-84 °C at 16 mmHg | [6][8] |

| Density | 1.069 g/cm³ at 25 °C | [1][6][8] |

| Solubility in Water | 0.1 g/L at 20 °C | [1][6] |

| Refractive Index (n20/D) | 1.53 | [1][8] |

| Flash Point | 64 °C (147.2 °F) - closed cup | [8] |

Reactivity and Hazardous Reactions

This compound is stable under normal temperatures and pressures.[6][9] However, it exhibits reactivity characteristic of both an alkyl halide and an aromatic compound.

3.1. Nucleophilic Substitution: The chlorine atom on the ethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[5] Nucleophiles can attack the carbon atom attached to the chlorine, leading to the formation of various substituted products.[5]

3.2. Elimination Reactions: In the presence of a strong base, this compound can undergo an elimination reaction to form styrene.[10]

3.3. Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.[5]

3.4. Incompatibilities: this compound is incompatible with strong oxidizing agents and strong bases.[5][6][9]

3.5. Hazardous Decomposition Products: Upon thermal decomposition, it can produce irritating and toxic fumes and gases, including hydrogen chloride, carbon monoxide, and carbon dioxide.[6][9] Pyrolysis studies have identified products such as HCl, styrene, phenylacetylene, benzene, vinylacetylene, acetylene, propyne, ethylene, and the propargyl radical.[11][12]

Experimental Protocols

4.1. Synthesis of this compound via Chlorination of Ethylbenzene (B125841)

This protocol describes the synthesis of this compound by the direct chlorination of ethylbenzene.

Materials:

-

Ethylbenzene

-

Gaseous chlorine

-

Concentrated sulfuric acid

-

Sodium hydrogen carbonate

-

Magnesium sulfate

Equipment:

-

Three-necked flask

-

Mercury immersion lamp or 500-watt photolamp

-

Gas inlet tube

-

Highly efficient reflux condenser

-

Heating bath

-

Wash bottles

-

20-cm Vigreux column

-

Vacuum distillation apparatus

Procedure:

-

Set up the reaction in a three-necked flask equipped with a mercury immersion lamp (or external photolamp), a gas inlet tube, and a highly efficient reflux condenser.

-

Dry the gaseous chlorine by passing it through a wash bottle containing concentrated sulfuric acid. Use safety wash bottles on either side.

-

Heat the ethylbenzene to its boiling point using a heating bath.

-

Pass a vigorous stream of the dried gaseous chlorine into the boiling ethylbenzene. Ensure no chlorine gas passes through the condenser.

-

Continue the chlorination until the calculated increase in weight is achieved or the liquid temperature reaches 200°C.[13]

-

After the reaction is complete, add a small amount of sodium hydrogen carbonate to the reaction product.

-

Fractionally distill the product in a vacuum using a 20-cm Vigreux column.[13]

-

For higher purity, re-fractionate the main fraction, collecting narrower boiling point ranges.

4.2. Purification by Vacuum Distillation

This protocol outlines the purification of crude this compound using vacuum distillation.

Equipment:

-

Round-bottom flask

-

Vigreux column (e.g., 20-cm)

-

Condenser

-

Receiving flask

-

Vacuum source with a pressure gauge

-

Heating mantle

-

Boiling chips or magnetic stirrer

Procedure:

-

Assemble the vacuum distillation apparatus.

-

Place the crude this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.

-

Begin stirring if using a stir bar.

-

Gradually reduce the pressure to the desired level (e.g., 15-16 mmHg).

-

Slowly heat the flask using a heating mantle.

-

Collect the fraction that boils at the appropriate temperature for the given pressure (e.g., 77-84 °C at 15-16 mmHg).[13]

4.3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., HP-5ms or equivalent)

Typical GC-MS Parameters:

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split or splitless) |

| Oven Program | Varies depending on the specific analysis, a typical starting point could be: Initial temp 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min. |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Scan Range | 35-550 amu |

Procedure:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., dichloromethane).

-

Inject the sample into the GC-MS system.

-

Acquire the data.

-

Identify this compound by its retention time and mass spectrum. Key mass-to-charge ratios (m/z) include 140 (M+), 105, and 91.

Visualizations

5.1. Synthesis Workflow

5.2. Reactivity Pathways

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Benzene, (2-chloroethyl)- [webbook.nist.gov]

- 4. Benzene, (2-chloroethyl)- [webbook.nist.gov]

- 5. This compound | 622-24-2 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. osti.gov [osti.gov]

- 12. isms.illinois.edu [isms.illinois.edu]

- 13. prepchem.com [prepchem.com]

Spectroscopic Analysis of (2-Chloroethyl)benzene: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for (2-Chloroethyl)benzene, primarily sourced from the National Institute of Standards and Technology (NIST) database and associated analytical methodologies. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental protocols for the identification and quantification of this compound.

Compound Information

This compound , also known as β-Phenethyl chloride, is an aromatic hydrocarbon with the chemical formula C₈H₉Cl.[1][2][3] It has a molecular weight of 140.610 g/mol .[1][2][3]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 622-24-2[1][2][3] |

| Molecular Formula | C₈H₉Cl[1][2][3] |

| Molecular Weight | 140.610[1][2][3] |

| InChI | InChI=1S/C8H9Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2[1][2][3] |

| InChIKey | MNNZINNZIQVULG-UHFFFAOYSA-N[1][2][3] |

| Synonyms | β-Phenethyl chloride, β-Phenylethyl chloride, Phenethyl chloride, 1-Chloro-2-phenylethane, 2-Phenyl-1-chloroethane, 2-Phenylethyl chloride[1][2][3][4] |

Spectroscopic Data

The following sections present key spectroscopic data for this compound, including mass spectrometry and infrared spectroscopy.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for the structural elucidation of this compound. The fragmentation pattern provides a unique fingerprint for its identification.

Table 1: Mass Spectrum (Electron Ionization) of this compound [1]

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment |

| 174/176 | 24.4 | [M]+• (Molecular Ion) |

| 139 | - | [M-Cl]+ |

| 125 | 100 | [M-CH₂Cl]+ |

| 105 | ~30-40 | [C₈H₉]+ |

| 91 | 99.99 | [C₇H₇]+ (Tropylium ion) |

| 89 | ~5-10 | [C₇H₅]+ |

| 77 | 6.54 | [C₆H₅]+ |

| 51 | 8.79 | [C₄H₃]+ |

Note: Relative intensities can vary slightly between different instruments and experimental conditions. Data for some fragments are compared with related isomers for illustrative purposes.[5]

The proposed fragmentation pathway of this compound under electron ionization is initiated by the loss of a chlorine atom or the cleavage of the ethyl side chain.

Infrared Spectroscopy

The gas-phase infrared spectrum of this compound provides information about its functional groups and molecular structure. While the NIST database contains the spectrum, quantitative molar absorptivity values are not available due to a lack of concentration information.[2] Key absorption regions characteristic of this molecule include C-H stretching from the aromatic ring and the ethyl group, C=C stretching of the aromatic ring, and the C-Cl stretching vibration.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust method for the analysis of this compound.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the separation and identification of this compound in various matrices.[5][6]

1. Sample Preparation:

-

Liquid Samples: Dissolve the sample in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 1 mg/mL.[5]

-

Aqueous Samples (Purge and Trap): For trace analysis in water, use a commercial purge and trap concentrator system. Place a 5-25 mL aliquot of the sample into a sparging vessel and purge with an inert gas (e.g., helium). The volatile analytes are collected on a sorbent trap (e.g., Tenax®, silica (B1680970) gel, and charcoal). The trap is then heated to desorb the analytes into the GC-MS system.[6]

-

Solid Samples (Solvent Extraction): For solid matrices like soil or solid drug products, use solvent extraction. Vortex or sonicate the sample with a suitable solvent. Centrifuge to separate the solid material, and if necessary, concentrate the supernatant under a gentle stream of nitrogen.[6]

2. Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness is recommended.[5]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

-

Inlet: Splitless injection is preferred for trace analysis, with an injector temperature of 250°C.[5]

-

Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes.[5]

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

-

Mass Analyzer: Quadrupole or Ion Trap.[5]

-

Scan Range: m/z 40-400.[5]

-

Ion Source Temperature: 230°C.[5]

-

Transfer Line Temperature: 280°C.[5]

4. Data Analysis:

-

Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard.[6] Key mass-to-charge ratios (m/z) for identification include 174, 139, and 103.[6]

The general workflow for the GC-MS analysis of this compound is depicted in the following diagram.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (2-Chloroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of (2-Chloroethyl)benzene. It includes detailed spectral data, standardized experimental protocols for data acquisition, and a visual representation of the molecular structure and its NMR signal assignments. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction to the NMR Spectroscopy of this compound

This compound is a substituted aromatic compound of interest in various chemical syntheses. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this molecule. ¹H NMR provides information about the proton environments and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule. A thorough understanding of the NMR spectra of this compound is crucial for its unambiguous identification and for monitoring its reactions in drug development and other research applications.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-Ar (Aromatic) | 7.20 - 7.25 | Multiplet | 5H | - |

| H-β (-CH₂-Cl) (B) | 3.66 | Triplet | 2H | 7.0 |

| H-α (Ar-CH₂-) (C) | 3.03 | Triplet | 2H | 7.0 |

Data sourced from publicly available spectral databases.[1]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Ar (ipso) | ~138.0 |

| C-Ar (ortho) | ~129.5 |

| C-Ar (meta) | ~128.0 |

| C-Ar (para) | ~127.0 |

| C-β (-CH₂-Cl) | ~45.0 |

| C-α (Ar-CH₂-) | ~39.0 |

Note: The provided ¹³C NMR data is based on predictive models due to the limited availability of public experimental spectra. These values should be used as a reference and may vary slightly from experimental results.[2]

Experimental Protocols for NMR Data Acquisition

The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-25 mg of purified this compound for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[3]

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

¹H NMR Acquisition Parameters

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

Receiver Gain: Optimized automatically.

¹³C NMR Acquisition Parameters

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans: 1024 or more, adjusted to achieve a satisfactory signal-to-noise ratio.[2]

-

Receiver Gain: Optimized automatically.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ can be used for referencing (δ = 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Peak Picking and Integration: Identify and label the chemical shifts of all significant peaks. For ¹H NMR, integrate the area under each peak to determine the relative ratio of protons.

Visualization of NMR Assignments

The following diagram illustrates the structure of this compound and the assignment of its ¹H and ¹³C NMR signals.

Figure 1. Structure of this compound with NMR signal assignments.

Conclusion

This technical guide provides essential ¹H and ¹³C NMR data and standardized experimental protocols for the analysis of this compound. The presented information, including spectral assignments and a visual representation of the molecule-signal correlations, serves as a practical resource for researchers and professionals. Adherence to these protocols will facilitate the acquisition of high-quality, reproducible NMR data, which is fundamental for accurate structural verification and purity assessment in a drug development or research setting.

References

An In-depth Technical Guide to the Infrared Spectrum Analysis of (2-Chloroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of organic molecules. This guide provides a comprehensive analysis of the IR spectrum of (2-Chloroethyl)benzene, a key intermediate in pharmaceutical synthesis. A detailed interpretation of the principal absorption bands is presented, supported by established group frequency correlations. Experimental protocols for sample preparation and spectral acquisition are outlined to ensure reproducible and high-quality data. This document serves as a technical resource for researchers and professionals engaged in the characterization of aromatic and halogenated organic compounds.

Introduction

This compound (C₈H₉Cl) is a monosubstituted aromatic compound with an ethyl chloride group attached to the benzene (B151609) ring. Its molecular structure gives rise to a characteristic infrared spectrum, reflecting the vibrational modes of its constituent functional groups: the aromatic ring, the aliphatic side chain, and the carbon-chlorine bond. Understanding the IR spectrum of this compound is crucial for its identification, purity assessment, and the monitoring of chemical transformations in which it is a reactant or product.

Experimental Protocol: Acquiring the IR Spectrum of Liquid this compound

A standard and effective method for obtaining the IR spectrum of a neat liquid sample like this compound involves the use of salt plates.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

-

Pasteur pipette

-

This compound sample

-

Acetone (B3395972) (for cleaning)

-

Kimwipes or other lint-free tissue

-

Gloves

Procedure:

-

Cleaning the Salt Plates: Ensure the salt plates are clean and dry. If necessary, gently wipe the surfaces with a Kimwipe lightly dampened with acetone. Avoid excessive use of acetone as it can damage the plates. The plates should be clear and transparent.

-

Sample Application: Place one to two drops of the liquid this compound sample onto the center of one salt plate using a clean Pasteur pipette.

-

Creating a Thin Film: Gently place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin capillary film between the two plates. The film should be free of air bubbles.

-

Mounting the Sample: Carefully place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

-

Background Spectrum: With the sample holder empty, acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.

-

Sample Spectrum Acquisition: Place the sample holder with the prepared salt plates into the spectrometer's sample compartment. Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is commonly recorded in the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The acquired spectrum should be baseline-corrected if necessary. The transmittance or absorbance data is then ready for analysis.

-

Cleaning Up: After the analysis, disassemble the salt plates and clean them thoroughly with acetone. Store the plates in a desiccator to protect them from moisture.

Spectral Data and Interpretation

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to specific vibrational modes of the molecule. The table below summarizes the major peaks and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium | Aromatic C-H stretching vibrations |

| 2960-2850 | Medium | Aliphatic C-H stretching vibrations (CH₂) |

| 1605, 1495, 1450 | Medium | Aromatic C=C ring stretching vibrations |

| 1450 | Medium | CH₂ scissoring (bending) vibration |

| 770-730 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

| ~700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

| 850-550 | Medium | C-Cl stretching vibration |

Detailed Analysis of Key Spectral Regions

C-H Stretching Region (3100-2850 cm⁻¹)

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): The absorptions in this region are characteristic of the stretching vibrations of the C-H bonds on the benzene ring.[1][2][3] These peaks are typically of medium intensity and appear at a slightly higher frequency than the aliphatic C-H stretches.

-

Aliphatic C-H Stretch (2960-2850 cm⁻¹): These bands arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl side chain's methylene (B1212753) (-CH₂-) groups.[1][4]

Aromatic C=C Ring Stretching Region (1605-1450 cm⁻¹)

The absorptions in this region are due to the in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic ring.[2][3] For monosubstituted benzenes, characteristic peaks appear around 1605, 1495, and 1450 cm⁻¹.[5]

Bending Vibrations (1450 cm⁻¹ and 770-700 cm⁻¹)

-

CH₂ Scissoring (1450 cm⁻¹): The bending vibration of the methylene groups in the ethyl side chain typically appears around 1450 cm⁻¹.[4]

-

C-H Out-of-Plane Bending (770-730 cm⁻¹ and ~700 cm⁻¹): These strong absorptions are highly diagnostic for the substitution pattern of the benzene ring.[5] For a monosubstituted benzene, two strong bands are expected in these regions due to the out-of-plane bending of the five adjacent hydrogen atoms on the ring.[5]

C-Cl Stretching Region (850-550 cm⁻¹)

The absorption due to the stretching vibration of the carbon-chlorine bond is expected to appear in the fingerprint region of the spectrum.[6][7] The exact position can vary depending on the conformation of the molecule, but it generally falls within the 850-550 cm⁻¹ range for chloroalkanes.[6][7]

Visualizing the Analysis Workflow and Molecular Structure

To further clarify the process of IR spectrum analysis and the structure of this compound, the following diagrams are provided.

Conclusion

The infrared spectrum of this compound provides a unique fingerprint that is invaluable for its structural confirmation and purity assessment. By understanding the characteristic absorption frequencies of the monosubstituted benzene ring, the aliphatic ethyl group, and the carbon-chlorine bond, researchers can confidently identify this compound and distinguish it from related structures. The experimental protocol and spectral interpretation detailed in this guide offer a robust framework for the analysis of this compound and similar molecules in a research and drug development setting.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. benchchem.com [benchchem.com]

Mass Spectrometry of (2-Chloroethyl)benzene: A Technical Guide to its Fragmentation Pattern

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of (2-Chloroethyl)benzene. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in the identification and structural elucidation of this compound and its analogs. This guide details the primary fragmentation pathways, presents quantitative data in a clear tabular format, outlines a typical experimental protocol for analysis, and provides visual diagrams to illustrate the core concepts.

Introduction to the Mass Spectrometry of this compound

This compound (C8H9Cl) is an aromatic compound with a molecular weight of approximately 140.61 g/mol .[1][2] Under electron ionization, the molecule undergoes characteristic fragmentation, providing a unique mass spectrum that serves as a fingerprint for its identification. The fragmentation is governed by the stability of the resulting carbocations and radical species, with cleavages occurring at the weakest bonds and leading to the formation of resonance-stabilized ions.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by several key fragments. The relative abundances of these ions are crucial for unambiguous identification. The table below summarizes the major fragments, their mass-to-charge ratio (m/z), and their relative intensity.

| m/z | Proposed Fragment Ion | Chemical Formula | Relative Intensity (%) |

| 140/142 | [C8H9Cl]+• (Molecular Ion) | C8H9Cl | ~15-25 |

| 105 | [C8H9]+ | C8H9 | 100 |

| 104 | [C8H8]+• | C8H8 | ~40-60 |

| 91 | [C7H7]+ | C7H7 | ~90-100 |

| 77 | [C6H5]+ | C6H5 | ~10-20 |

| 65 | [C5H5]+ | C5H5 | ~10-20 |

| 51 | [C4H3]+ | C4H3 | ~10-20 |

Note: The relative intensities are approximate and can vary slightly between different instruments and experimental conditions. The presence of the chlorine isotope (³⁷Cl) results in a smaller M+2 peak at m/z 142, with an intensity of approximately one-third of the molecular ion peak at m/z 140.

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion, [C8H9Cl]+•. The subsequent fragmentation cascade is dominated by cleavages that lead to the formation of stable benzylic and tropylium (B1234903) cations.

Caption: Proposed fragmentation pathway of this compound.

The primary fragmentation steps are as follows:

-

Formation of the Molecular Ion (m/z 140/142): The high-energy electron beam dislodges an electron from the this compound molecule, resulting in the formation of the molecular ion radical cation.

-

Loss of a Chlorine Radical (m/z 105): A common fragmentation pathway for alkyl halides is the homolytic cleavage of the carbon-halogen bond. In this case, the C-Cl bond breaks to release a chlorine radical, leading to the formation of the highly stable phenylethyl cation ([C8H9]+) at m/z 105. This is often the base peak in the spectrum.

-

Formation of the Tropylium Ion (m/z 91): The phenylethyl cation can undergo rearrangement and loss of a neutral ethylene (B1197577) molecule to form the very stable tropylium ion ([C7H7]+) at m/z 91. This is a very common and characteristic fragment for compounds containing a benzyl (B1604629) group.

-

Loss of Hydrogen Chloride (m/z 104): An alternative fragmentation pathway from the molecular ion involves the elimination of a neutral hydrogen chloride (HCl) molecule to form the styrene (B11656) radical cation ([C8H8]+•) at m/z 104.

-

Formation of the Phenyl Cation (m/z 77): The tropylium ion can further fragment by losing a molecule of acetylene (B1199291) (C2H2) to form the phenyl cation ([C6H5]+) at m/z 77.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or hexane (B92381) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL) for calibration and analysis.

-

Sample Matrix: For analysis of this compound in a complex matrix, appropriate extraction and clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction) should be employed to isolate the analyte and remove interfering substances.

4.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is suitable.

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1, for higher concentrations)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40-400

-

Scan Rate: 2 scans/second

-

4.3. Data Acquisition and Analysis

-

Acquisition: Acquire the mass spectra in full scan mode to obtain the complete fragmentation pattern.

-

Identification: Identify the this compound peak in the total ion chromatogram based on its retention time.

-

Confirmation: Confirm the identity of the compound by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST) and by verifying the presence of the characteristic fragment ions.

Experimental Workflow

The logical flow of a typical GC-MS analysis is depicted in the following diagram.

References

An In-depth Technical Guide to the Physical Properties of (2-Chloroethyl)benzene, with a Focus on its Boiling Point

This technical guide provides a comprehensive overview of the physical properties of (2-Chloroethyl)benzene, with a particular emphasis on its boiling point. This document is intended for researchers, scientists, and professionals in the field of drug development who require accurate and detailed information on this compound.

This compound , also known as phenethyl chloride, is an aromatic compound with the chemical formula C₈H₉Cl.[1][2] It is a colorless to light yellow or light red liquid and is used as a chemical intermediate in the synthesis of various organic compounds.[3][4][5]

Core Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These values have been compiled from various sources to provide a comparative overview.

| Physical Property | Value | Reference(s) |

| Molecular Formula | C₈H₉Cl | [1][2] |

| Molecular Weight | 140.61 g/mol | [1][6][7] |

| CAS Number | 622-24-2 | [1][2][3] |

| Appearance | Clear, colorless to light yellow/red liquid | [3][4][5] |

| Boiling Point | 198.2 °C at 760 mmHg199 - 200 °C at 760 mmHg82-84 °C at 16 mmHg | [5][8][9] |

| Melting Point | -60 °C | [5][8] |

| Density | 1.052 g/cm³1.069 g/mL at 25 °C | [6][8][10] |

| Refractive Index | n20/D 1.53 | [6][8] |

| Flash Point | 64 °C (147.2 °F) - closed cup66.7 °C | [6][8] |

| Water Solubility | 0.1 g/L (20 °C) | [8] |

Boiling Point Determination: Experimental Protocol

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, the boiling point is significantly influenced by the ambient pressure. Therefore, it is crucial to report the pressure at which the boiling point is measured.

A common and reliable method for determining the boiling point of a liquid organic compound is the Thiele Tube Method . This micro-method is advantageous as it requires only a small amount of the sample.

Materials and Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., Durham tube)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating mantle or Bunsen burner

-

Heat transfer fluid (e.g., mineral oil or silicone oil)

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of this compound is placed into the small test tube.

-

Capillary Tube Insertion: The capillary tube, with its sealed end pointing upwards, is placed inside the test tube containing the sample.

-

Assembly: The test tube is attached to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating: The Thiele tube is filled with a suitable heat transfer fluid to a level above the side arm. The thermometer and test tube assembly are then inserted into the Thiele tube, ensuring the sample is immersed in the oil.

-

Observation: The Thiele tube is gently heated at the side arm. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Equilibrium: Heating is continued until a continuous and rapid stream of bubbles is observed. At this point, the vapor pressure of the sample is equal to the external pressure.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[11][12]

-

Record Pressure: The atmospheric pressure in the laboratory should be recorded at the time of the experiment, as this will be the pressure at which the boiling point was determined.

For a graphical representation of the experimental workflow, please refer to the diagram below.

Caption: Workflow for Boiling Point Determination.

This guide provides essential data and a standardized protocol for determining the boiling point of this compound. Adherence to these methodologies will ensure the generation of accurate and reproducible results, which are critical for research and development applications.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound(622-24-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. (2-クロロエチル)ベンゼン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. lookchem.com [lookchem.com]

- 9. prepchem.com [prepchem.com]

- 10. Qingdao Jinyu Chemical Co., LTD [jinyuchemical.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

Solubility Profile of (2-Chloroethyl)benzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Solubility Data

(2-Chloroethyl)benzene, a halogenated organic compound, exhibits distinct solubility behavior based on the polarity of the solvent. It is sparingly soluble in water but shows good solubility in a range of common organic solvents.[1][2]

Quantitative Solubility Data

A precise quantitative value for the solubility of this compound has been documented in water.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 0.1 g/L |

Table 1: Quantitative solubility of this compound in water.[1][3][4][5]

Qualitative Solubility Data

While specific numerical data is limited, this compound is reported to be soluble or readily soluble in the following organic solvents.

| Solvent | Qualitative Solubility |

| Acetone | Soluble |

| Benzene | Soluble[1][6] |

| Carbon Tetrachloride | Soluble[6] |

| Chloroform | Soluble[6] |

| Ethanol | Readily Soluble[1] |

| Ether | Readily Soluble[1] |

Table 2: Qualitative solubility of this compound in various organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, High-Performance Liquid Chromatography - HPLC)

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed, if necessary, to avoid the formation of bubbles during the experiment.

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. The presence of a distinct layer of the solute after equilibration will confirm that a saturated solution has been achieved.

-

Addition of Solvent: Accurately pipette a known volume or mass of the organic solvent into each vial containing the excess solute.

-

Equilibration: Securely seal the vials and place them in a temperature-controlled orbital shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the temperature-controlled environment for a period (e.g., 2-4 hours) to allow for the separation of the undissolved solute from the saturated solution.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. To avoid drawing any undissolved solute, ensure the syringe needle is positioned in the upper portion of the liquid phase.

-

Filtration: Immediately filter the collected aliquot using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any microscopic, undissolved droplets of the solute.

-

Dilution and Quantification:

-

Record the mass of the filtered saturated solution.

-

Dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

-

Calculation of Solubility: Based on the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Data Reporting: Report the average solubility value and the standard deviation from replicate experiments, along with the experimental temperature.

Visualizations

The following diagrams illustrate the logical relationships in a solubility experiment and a typical experimental workflow.

Caption: Logical relationship between solute, solvent, and the resulting solution.

Caption: Experimental workflow for solubility determination.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 622-24-2: Phenylethyl chloride | CymitQuimica [cymitquimica.com]

- 3. This compound(622-24-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Phenethyl Chloride CAS 622-24-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 1-Chloro-2-phenylethane | C8H9Cl | CID 231496 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Frontier of (2-Chloroethyl)benzene Derivatives: A Technical Guide for Drug Discovery and Development

An In-depth Exploration of Anticancer, Antimicrobial, and Insecticidal Activities

Introduction

(2-Chloroethyl)benzene and its derivatives represent a versatile class of chemical compounds with a rich potential for biological activity. The presence of the reactive chloroethyl group attached to a benzene (B151609) ring provides a scaffold for a wide array of chemical modifications, leading to compounds with significant anticancer, antimicrobial, and insecticidal properties. This technical guide offers a comprehensive overview of the current state of research into these derivatives, providing researchers, scientists, and drug development professionals with a detailed resource encompassing their synthesis, biological evaluation, and mechanisms of action.

The core of this guide is built upon a systematic review of quantitative biological data, detailed experimental protocols for key assays, and a visual representation of the underlying signaling pathways. By presenting this information in a structured and accessible format, this document aims to facilitate further research and development in this promising area of medicinal and agricultural chemistry.

Anticancer Activities

Derivatives of this compound have emerged as a significant area of interest in oncology research, with two main classes demonstrating potent cytotoxic effects against a range of cancer cell lines: phenyl-3-(2-chloroethyl)ureas (CEUs) and 2-chloroethylnitrosoureas (CENUs).

Phenyl-3-(2-chloroethyl)ureas (CEUs): Microtubule Disruptors

CEUs have been identified as a novel class of "soft" alkylating agents that primarily exert their anticancer effects by disrupting microtubule dynamics. Unlike classical alkylating agents that target DNA, the cytotoxic activity of many CEUs is mainly related to their ability to interfere with tubulin polymerization.

Mechanism of Action: CEUs covalently bind to β-tubulin, a key component of microtubules. Computational models and experimental evidence suggest that CEUs interact with the colchicine-binding site on β-tubulin.[1] This binding is thought to facilitate a nucleophilic attack by specific amino acid residues within the binding pocket, leading to the acylation of β-tubulin.[1][2] This covalent modification triggers conformational changes in the tubulin protein, leading to the depolymerization of microtubules.[2][3] The disruption of the microtubule network has several downstream consequences for cancer cells:

-

Mitotic Arrest: Microtubules are essential for the formation of the mitotic spindle during cell division. Their disruption leads to an arrest of the cell cycle, typically in the G2/M phase.[3]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis). This can be initiated through various signaling pathways, including the activation of caspases.

-

Disruption of Cellular Transport: Microtubules also serve as tracks for the transport of vesicles and organelles within the cell. Their disruption can interfere with these essential processes.

Figure 1: Signaling Pathway of Phenyl-3-(2-chloroethyl)urea (CEU) Induced Microtubule Disruption

2-Chloroethylnitrosoureas (CENUs): DNA Alkylating Agents

CENUs are a well-established class of anticancer drugs that function as bifunctional alkylating agents. Their cytotoxicity is primarily due to their ability to form DNA interstrand cross-links, which are highly toxic lesions that block DNA replication and transcription.

Mechanism of Action: CENUs are prodrugs that spontaneously decompose under physiological conditions to form two reactive intermediates: a 2-chloroethyldiazonium ion and an isocyanate. The 2-chloroethyldiazonium ion is a potent electrophile that alkylates nucleophilic sites on DNA bases, with a preference for the O⁶-position of guanine (B1146940). This initial alkylation event is followed by an intramolecular rearrangement that leads to the formation of a highly cytotoxic DNA interstrand cross-link between the N¹ of guanine and the N³ of cytosine.[4]

The formation of these DNA cross-links triggers a DNA damage response (DDR) pathway. In response to the replication stress caused by these lesions, the ATR-Chk1 signaling pathway is activated.[5] This leads to cell cycle arrest, providing time for the cell to attempt DNA repair. However, if the damage is too extensive, the cell is driven into apoptosis.[6] The homologous recombination (HR) pathway is a major route for the repair of these cross-links, and cells deficient in HR are particularly sensitive to CENUs.[6]

Figure 2: DNA Damage Response Pathway Activated by 2-Chloroethylnitrosoureas (CENUs)

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit cell growth by 50%).

Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC₅₀, µM)

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phenyl-3-(2-chloroethyl)ureas | 4-tBCEU | CHO (wild-type) | 11.6 ± 0.7 | [3] |

| 4-tBCEU | CHO-VV 3-2 (resistant) | 21.3 ± 1.1 | [3] | |

| Methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate | Human Adenocarcinoma | Cytotoxic | [2] | |

| 4-Methyl[3-(2-chloroethyl)ureido]benzene | Human Adenocarcinoma | Cytotoxic | [2] | |

| 4-Butyl[3-(2-chloroethyl)ureido]benzene | Human Adenocarcinoma | Cytotoxic | [2] | |

| 2-Chloroethylnitrosoureas | ACNU (Nimustine) | NIH/3T3 (normal fibroblast) | 750 | [7] |

| BCNU (Carmustine) | NIH/3T3 (normal fibroblast) | 60 | [7] | |

| Me-CCNU (Semustine) | NIH/3T3 (normal fibroblast) | 65 | [7] |

Antimicrobial Activities

While the primary focus of research on this compound derivatives has been on their anticancer properties, emerging evidence suggests that certain derivatives also possess antimicrobial activity against a range of bacteria and fungi. The introduction of the chloroethylphenyl moiety into various heterocyclic scaffolds has been explored as a strategy to develop novel antimicrobial agents.

Table 2: In Vitro Antimicrobial Activity of Benzene Derivatives (MIC, µg/mL)

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzene Sulfonamides | N/A | Mycobacterium tuberculosis | 2.49 µM | [8] |

| Tetrahydrobenzothiophenes | Compound 3b | E. coli ATCC 25922 | 1.11 µM | [9] |

| Compound 3b | P. aeruginosa ATCC 27853 | 1.00 µM | [9] | |

| Compound 3b | Salmonella ATCC 12022 | 0.54 µM | [9] | |

| Compound 3b | S. aureus ATCC 25922 | 1.11 µM | [9] |

Note: Data for specific this compound derivatives with antimicrobial activity is limited in the reviewed literature. The table includes data for other benzene derivatives to illustrate the potential of this chemical class.

Insecticidal Activities

The investigation of this compound derivatives as insecticides is a less explored but potentially fruitful area of research. The lipophilic nature of the benzene ring combined with the reactive chloroethyl group could allow for penetration of the insect cuticle and interaction with biological targets.

Table 3: Insecticidal Activity of Benzene and Related Derivatives

| Compound Class | Derivative | Insect Species | Activity Metric | Value | Reference |

| Phenylpyrazole Derivatives | Compound IIIf | Mythimna separata | % Insecticidal Activity (0.1 mg/L) | 43% | [10] |

| Compound IIIe | Plutella xylostella | % Insecticidal Activity (10⁻⁵ mg/L) | 94% | [10] | |

| Repellents | AI3-37220 | Aedes aegypti | LD₅₀ (µg/mg) | 0.25 | [11] |

| AI3-37220 | Culex quinquefasciatus | LD₅₀ (µg/mg) | 0.20 | [11] |

Note: Specific insecticidal data for this compound derivatives is scarce. This table presents data for other benzene derivatives to highlight the potential for this chemical class in insecticide development.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and extension of these findings.

Synthesis of this compound Derivatives

Figure 3: General Synthetic Workflow for Biologically Active this compound Derivatives

4.1.1. Synthesis of this compound: this compound can be synthesized by the free radical chlorination of ethylbenzene. The reaction is typically carried out by heating ethylbenzene to its boiling point and passing a stream of chlorine gas through it, often with UV light irradiation to initiate the reaction. The product is then purified by vacuum distillation.

4.1.2. Synthesis of Phenyl-3-(2-chloroethyl)ureas (CEUs): A common method for the synthesis of CEUs involves the reaction of a substituted phenyl isocyanate with 2-chloroethylamine (B1212225) hydrochloride in the presence of a base such as triethylamine.

4.1.3. Synthesis of 2-Chloroethylnitrosoureas (CENUs): CENUs are typically synthesized from the corresponding urea (B33335) precursor. The urea is dissolved in an appropriate solvent (e.g., formic acid) and treated with a nitrosating agent, such as sodium nitrite, at low temperatures to yield the final nitrosourea (B86855) product.

In Vitro Anticancer Assays

4.2.1. MTT Cell Viability Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-